molecular formula C20H21FN2O B585831 Citalopram-d4 CAS No. 1219908-84-5

Citalopram-d4

Cat. No.: B585831
CAS No.: 1219908-84-5
M. Wt: 328.424
InChI Key: WSEQXVZVJXJVFP-KDWZCNHSSA-N
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Description

Citalopram-d4 is a deuterated form of citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various analytical and research applications due to its stability and distinguishable mass.

Preparation Methods

Synthetic Routes and Reaction Conditions

Citalopram-d4 can be synthesized through a multi-step process involving the incorporation of deuterium atoms. One common method involves the use of deuterated reagents in the synthesis of the citalopram molecule. The process typically includes:

    Starting Material: The synthesis begins with a suitable precursor, such as a deuterated benzofuran derivative.

    Reaction Steps: The precursor undergoes several chemical reactions, including alkylation, nitrile formation, and cyclization, to form the this compound structure.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and deuterium incorporation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of deuterated reagents and precursors are used to produce this compound.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Citalopram-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The molecule can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Citalopram-d4 has several scientific research applications, including:

    Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of citalopram.

    Pharmacokinetics: Helps in studying the pharmacokinetic properties of citalopram by providing a distinguishable marker.

    Metabolism Studies: Used to investigate the metabolic pathways and degradation products of citalopram.

    Drug Development: Assists in the development of new antidepressant drugs by providing insights into the behavior of citalopram in biological systems.

Mechanism of Action

Citalopram-d4, like citalopram, exerts its effects by inhibiting the reuptake of serotonin in the central nervous system. This inhibition increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target is the serotonin transporter (SLC6A4), which is responsible for the reuptake of serotonin from the synaptic cleft.

Comparison with Similar Compounds

Similar Compounds

    Escitalopram: An enantiomer of citalopram with similar antidepressant properties.

    Fluoxetine: Another SSRI used to treat depression and other mood disorders.

    Sertraline: An SSRI with a similar mechanism of action but different chemical structure.

Uniqueness

Citalopram-d4 is unique due to the incorporation of deuterium atoms, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and tracking of the compound are essential.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEQXVZVJXJVFP-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2(C3=C(CO2)C=C(C=C3)C#N)CCCN(C)C)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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